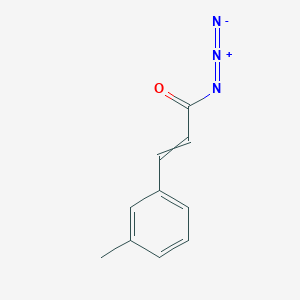
3-(3-Methylphenyl)prop-2-enoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are used in various chemical reactions, including click chemistry. The compound features an azide group attached to an acrylate moiety, which is conjugated with a m-tolyl group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the stability of the azide group. The reaction can be represented as follows:
(E)−3−(m−tolyl)acryloylchloride+NaN3→(E)−3−(m−tolyl)acryloylazide+NaCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(m-tolyl)acryloyl azide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous azide intermediates.
化学反応の分析
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Cycloaddition Reactions: The major products are 1,2,3-triazoles.
Substitution Reactions: The major products are substituted amines or other derivatives.
Reduction Reactions: The major product is the corresponding amine.
科学的研究の応用
(E)-3-(m-tolyl)acryloyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of triazoles through click chemistry, which is valuable in the development of pharmaceuticals and materials science.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In substitution and reduction reactions, the azide group is replaced or reduced, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
Phenyl azide: Similar in structure but with a phenyl group instead of a m-tolyl group.
Benzyl azide: Contains a benzyl group instead of a m-tolyl group.
Ethyl azidoacetate: Features an azide group attached to an ester moiety.
Uniqueness
(E)-3-(m-tolyl)acryloyl azide is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in reactions where these properties are advantageous, such as in the synthesis of complex molecules and materials.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3 |
InChIキー |
UBLFIHYLNPEQHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)


![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)
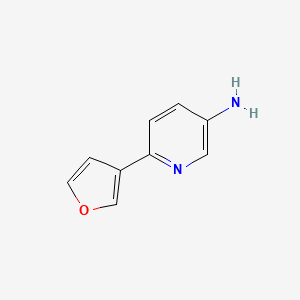
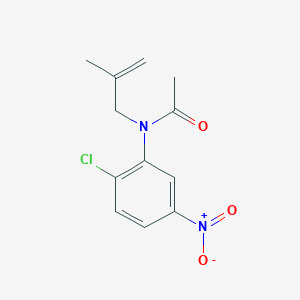
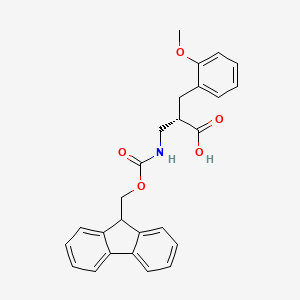

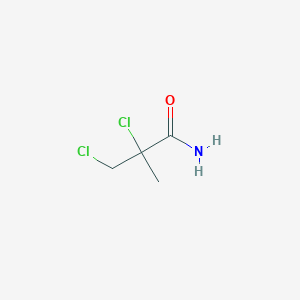

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
